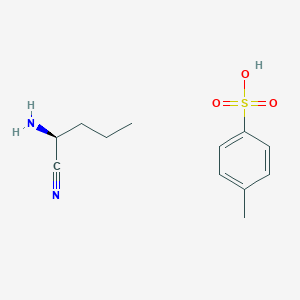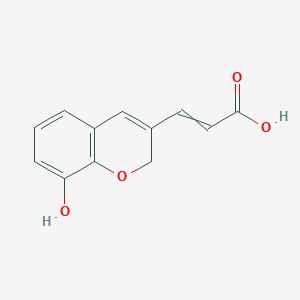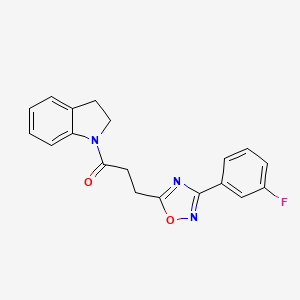
(2S)-2-aminopentanenitrile; 4-methylbenzenesulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-aminopentanenitrile; 4-methylbenzenesulfonic acid is a compound that combines an amino nitrile with a sulfonic acid The amino nitrile component, (2S)-2-aminopentanenitrile, is a chiral molecule with potential applications in asymmetric synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-aminopentanenitrile can be achieved through various methods, including the Strecker synthesis, which involves the reaction of an aldehyde with ammonia and hydrogen cyanide. The reaction conditions typically require a controlled environment to ensure the formation of the desired chiral product.
4-methylbenzenesulfonic acid is industrially produced by the sulfonation of toluene using concentrated sulfuric acid. The reaction is exothermic and requires careful temperature control to prevent side reactions. The product is then purified through recrystallization to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions
(2S)-2-aminopentanenitrile undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitrile oxides.
Reduction: It can be reduced to form primary amines.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
4-methylbenzenesulfonic acid is known for its role in:
Esterification: It acts as a catalyst in Fischer–Speier esterification reactions.
Acetalization: It is used in the acetalization of aldehydes.
Transesterification: It facilitates transesterification reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen cyanide, ammonia, sulfuric acid, and various reducing agents. The conditions often involve controlled temperatures and pH to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions include primary amines, nitrile oxides, esters, and acetals, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(2S)-2-aminopentanenitrile; 4-methylbenzenesulfonic acid has a wide range of applications in scientific research:
Chemistry: It is used in asymmetric synthesis and as a catalyst in various organic reactions.
Medicine: It is explored for its role in drug synthesis and development.
Industry: It is used in the production of fine chemicals and as a catalyst in industrial processes
Mechanism of Action
The mechanism of action of (2S)-2-aminopentanenitrile involves its ability to act as a nucleophile in various reactions, forming stable intermediates that can be further transformed into desired products. The 4-methylbenzenesulfonic acid component acts as a strong acid, facilitating protonation and activation of substrates in catalytic processes .
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonic acid: Similar in structure but lacks the methyl group, making it less hydrophobic.
Sulfanilic acid: Contains an amino group attached to the benzene ring, providing different reactivity.
Phenylsulfonic acid: Similar sulfonic acid functionality but with different substituents on the benzene ring
Uniqueness
The combination of (2S)-2-aminopentanenitrile with 4-methylbenzenesulfonic acid provides unique reactivity and catalytic properties, making it valuable in asymmetric synthesis and industrial applications. Its chiral nature and strong acidic properties allow for diverse applications in various fields.
Properties
Molecular Formula |
C12H18N2O3S |
|---|---|
Molecular Weight |
270.35 g/mol |
IUPAC Name |
(2S)-2-aminopentanenitrile;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C7H8O3S.C5H10N2/c1-6-2-4-7(5-3-6)11(8,9)10;1-2-3-5(7)4-6/h2-5H,1H3,(H,8,9,10);5H,2-3,7H2,1H3/t;5-/m.0/s1 |
InChI Key |
FUDCIDYSHIFEAY-ZSCHJXSPSA-N |
Isomeric SMILES |
CCC[C@@H](C#N)N.CC1=CC=C(C=C1)S(=O)(=O)O |
Canonical SMILES |
CCCC(C#N)N.CC1=CC=C(C=C1)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-Methoxybenzyl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14078740.png)


![2-[4-(4-methoxyphenyl)piperazin-1-yl]-6-methyl-5-(3-methylbutyl)pyrimidin-4(3H)-one](/img/structure/B14078769.png)







![7-Chloro-1-(4-fluorophenyl)-6-methyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14078802.png)
![Cadmate(4-), [[4,4',4'',4'''-(21H,23H-porphine-5,10,15,20-tetrayl)tetrakis[benzoato]](6-)-N21,N22,N23,N24]-, tetrahydrogen, (SP-4-1)-(9CI)](/img/structure/B14078815.png)

